Methyl 3-ethoxybicyclo[2.2.0]hexane-1-carboxylate
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Overview
Description
Methyl 3-ethoxybicyclo[220]hexane-1-carboxylate is a chemical compound belonging to the class of bicyclic compounds These compounds are characterized by their unique ring structures, which often impart distinct chemical and physical properties Methyl 3-ethoxybicyclo[22
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-ethoxybicyclo[2.2.0]hexane-1-carboxylate typically involves a series of organic reactions. One common method is the [2+2] cycloaddition reaction, which forms the bicyclic structure. This reaction can be facilitated by photochemical methods, where light energy is used to drive the reaction. The starting materials for this synthesis often include ethyl esters and other bicyclic precursors .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the photochemical cycloaddition process. This requires specialized equipment to ensure consistent light exposure and reaction conditions. Additionally, the use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethoxybicyclo[2.2.0]hexane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carbonyl compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Methyl 3-ethoxybicyclo[2.2.0]hexane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with biological molecules in specific ways, making it useful in the study of enzyme mechanisms and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which Methyl 3-ethoxybicyclo[2.2.0]hexane-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary widely, but often involve binding to active sites or allosteric sites on proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 3-ethoxybicyclo[2.2.0]hexane-1-carboxylate include other bicyclic esters and ethers, such as:
- Methyl 3-methoxybicyclo[2.2.0]hexane-1-carboxylate
- Ethyl 3-ethoxybicyclo[2.2.0]hexane-1-carboxylate
- Propyl 3-ethoxybicyclo[2.2.0]hexane-1-carboxylate .
Uniqueness
What sets Methyl 3-ethoxybicyclo[22Its ethoxy group, in particular, can influence its solubility and interaction with other molecules, making it a valuable compound for various research and industrial purposes .
Properties
CAS No. |
62025-00-7 |
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Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 3-ethoxybicyclo[2.2.0]hexane-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-3-13-8-6-10(9(11)12-2)5-4-7(8)10/h7-8H,3-6H2,1-2H3 |
InChI Key |
RGVYVXKQBZIAEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC2(C1CC2)C(=O)OC |
Origin of Product |
United States |
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